molecular formula C9H12BrNO B2818792 3-Bromo-2-butoxypyridine CAS No. 1251093-33-0

3-Bromo-2-butoxypyridine

Cat. No. B2818792
CAS RN: 1251093-33-0
M. Wt: 230.105
InChI Key: REBQFLFAGFDTGJ-UHFFFAOYSA-N
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Description

3-Bromo-2-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 .


Physical And Chemical Properties Analysis

3-Bromo-2-butoxypyridine has a molecular weight of 230.1 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Biological Studies and Drug Discovery

Although less explored, 3-Bromo-2-butoxypyridine may have biological activity. Researchers investigate its interactions with enzymes, receptors, or proteins. It could serve as a starting point for drug discovery, especially if its structural features align with known bioactive compounds.

For more technical details, you can refer to the Sigma-Aldrich product page . Additionally, theoretical investigations related to the molecular structure and bonding analysis of similar compounds can be found in this research article . If you’re interested in pharmaceutical testing, you can explore the reference standard here . 🧪🔬

Safety and Hazards

While specific safety data for 3-Bromo-2-butoxypyridine is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-2-butoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBQFLFAGFDTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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